4-(Benzyloxy)-2-(difluoromethyl)pyridine
Description
Historical Context and Evolution of Fluorinated Heterocycle Synthesis
The synthesis of fluorinated heterocyclic compounds is a field that has evolved significantly since its inception. Early efforts in the mid-20th century were often hampered by the aggressive nature of fluorinating agents and a lack of selective methods. The first synthetic routes to produce perfluoropyridine (PFPy) emerged in the early 1960s and involved the defluorination of perfluoropiperidine over metals like iron or nickel at high temperatures. nih.gov Shortly after, methods using anhydrous potassium fluoride (B91410) to fluorinate pentachloropyridine (B147404) were developed. nih.gov
A significant leap forward came with the development of more manageable and selective fluorinating agents. In the 1980s, reagents like pyridinium (B92312) poly(hydrogen fluoride) became convenient for various organic fluorination reactions. nih.gov This period also saw the synthesis of N-fluoropyridinium salts, which offered greater stability and selectivity. nih.gov The development of these reagents marked a pivotal shift, allowing chemists to incorporate fluorine into complex molecules with greater precision. Modern strategies have further refined this control, with many current methods relying on the use of fluorinated building blocks from the start of a synthetic plan or employing late-stage fluorination techniques. hymasynthesis.com This evolution has been critical in making a wide array of complex fluorinated heterocycles, once considered synthetically prohibitive, accessible for research and development. nih.gov
The Strategic Significance of Pyridine (B92270) Scaffolds in Modern Chemical Synthesis
The pyridine ring, a six-membered heterocycle containing one nitrogen atom, is a cornerstone of medicinal chemistry and modern drug design. nih.govrsc.org Its prevalence is underscored by its presence in over 90% of newly developed and marketed drugs. nih.gov The strategic importance of the pyridine scaffold stems from several key characteristics. As a polar and ionizable aromatic compound, it can significantly improve the pharmacokinetic properties of a lead molecule, particularly its solubility and bioavailability. nih.gov
The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, which is crucial for molecular recognition and binding to biological targets. rsc.org Furthermore, the pyridine unit is a well-established bioisostere for benzene (B151609) rings, as well as for amines, amides, and other nitrogenous heterocycles, allowing chemists to fine-tune a molecule's electronic and steric properties to optimize its biological activity and metabolic stability. rsc.orguni-muenster.de
This versatility has led to the incorporation of pyridine scaffolds in a vast array of therapeutic agents with diverse applications, including anticancer, antiviral, antimicrobial, antihypertensive, and anti-inflammatory drugs. nih.govnih.gov Prominent examples of pyridine-containing pharmaceuticals include Isoniazid for tuberculosis, Abiraterone for prostate cancer, and Omeprazole for acid reflux. nih.govnih.gov The continued exploration of pyridine derivatives ensures their central role in the future of pharmaceutical development. rsc.org
Foundational Principles of Organofluorine Chemistry in Heterocyclic Systems
Organofluorine chemistry involves the study of compounds containing a carbon-fluorine (C-F) bond. chemicalbook.com The introduction of fluorine into heterocyclic systems like pyridine can dramatically alter their physical, chemical, and biological profiles. researchgate.net This is due to the unique properties of the fluorine atom.
The C-F bond is one of the strongest in organic chemistry, which often enhances the metabolic stability of a drug molecule by making it more resistant to enzymatic degradation, thereby increasing its half-life. hymasynthesis.comchemicalbook.com Fluorine is the most electronegative element, and its presence can significantly influence the acidity or basicity of nearby functional groups, which can in turn affect a molecule's binding affinity to its target. hymasynthesis.com
The difluoromethyl group (-CF2H) has garnered particular interest in medicinal chemistry. It is often considered a lipophilic bioisostere of hydroxyl (-OH) or thiol (-SH) groups, capable of acting as a hydrogen bond donor while altering the molecule's lipophilicity and electronic properties. nih.gov The replacement of a hydrogen atom with fluorine or a fluoroalkyl group can also block sites of metabolic oxidation, a common strategy in drug design to improve a compound's pharmacokinetic profile. hymasynthesis.com These foundational principles guide the strategic incorporation of fluorine into heterocyclic scaffolds to create more effective and durable therapeutic agents. researchgate.net
Overview of Research Trajectories Pertaining to 4-(Benzyloxy)-2-(difluoromethyl)pyridine and Related Architectures
While specific research dedicated exclusively to this compound is not extensively published, its structure places it at the intersection of several important research trajectories in modern synthetic and medicinal chemistry. The molecule combines three key features: a 4-substituted pyridine core, a difluoromethyl group at the 2-position, and a benzyloxy protecting group.
The synthesis of difluoromethylated pyridines is an area of active research, as these motifs are valuable in pharmaceutical and agrochemical development. rsc.orgchemicalbook.com A significant challenge has been the regioselective introduction of the -CF2H group onto the pyridine ring. chemicalbook.comgoogle.com Recent breakthroughs have addressed this challenge, demonstrating methods for site-selective meta- or para-C-H difluoromethylation through strategies like temporary dearomatization. chemicalbook.comgoogle.com Other advanced methods include organophotocatalytic processes that enable the direct difluoromethylation of heterocycles using reagents like sodium difluoromethanesulfinate (CF2HSO2Na) under mild, metal-free conditions. rsc.org The synthesis of this compound would likely leverage these modern techniques, starting from a precursor such as 4-benzyloxypyridine.
The benzyloxy group at the 4-position is typically a protecting group for a hydroxyl functionality. This suggests that this compound is likely an intermediate in the synthesis of 4-hydroxy-2-(difluoromethyl)pyridine or more complex derivatives. The related compound, 4-benzyloxy-pyridin-2-one, has been identified as a key intermediate in the synthesis of γ-carboline analogs with potential anti-tumor activity. This points to a potential research application for the target compound's structural class in oncology.
The difluoromethyl group itself is increasingly used in drug design. nih.govnih.gov For instance, difluoromethyl-containing indole (B1671886) derivatives have been developed as potent antagonists for the 5-HT6 receptor, with potential applications in treating cognitive disorders like Alzheimer's disease. nih.gov Therefore, research involving this compound is likely focused on creating novel, biologically active molecules where the unique properties of the difluoromethyl group can be exploited to enhance therapeutic efficacy.
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1816283-56-3 | Vendor Data |
| Molecular Formula | C₁₃H₁₁F₂NO | google.com |
| Molecular Weight | 235.23 g/mol | google.com |
Table 2: Modern Synthetic Methods for Pyridine Difluoromethylation
| Method | Reagent(s) | Key Features | Relevant Precursor | Source |
| Organophotocatalysis | CF₂HSO₂Na, Rose Bengal, O₂ | Metal-free, mild conditions, direct C-H functionalization. | Electron-rich heteroarenes | rsc.org |
| Radical Difluoromethylation | (±)-Camphorsulfonic acid, Me₂C(SO₂CF₂H)₂ | Site-switchable (meta/para), uses oxazino pyridine intermediates. | Substituted Pyridines | chemicalbook.comgoogle.com |
| N-Difluoromethylation | BrCF₂COOEt, K₂CO₃ | Transition-metal-free, targets the pyridine nitrogen. | Pyridines | uni-muenster.de |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(difluoromethyl)-4-phenylmethoxypyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F2NO/c14-13(15)12-8-11(6-7-16-12)17-9-10-4-2-1-3-5-10/h1-8,13H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZXQPMGVFQLZPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=NC=C2)C(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Convergent Strategies for 4 Benzyloxy 2 Difluoromethyl Pyridine
Advanced Approaches for Constructing the 2-(Difluoromethyl)pyridine (B40438) Core
The introduction of the difluoromethyl (CF2H) group into a pyridine (B92270) ring is of significant interest due to the unique properties it imparts, such as acting as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl or thiol groups. acs.org Constructing the 2-(difluoromethyl)pyridine core can be approached through direct functionalization of a pre-existing pyridine ring or by building the ring de novo with the difluoromethyl group already incorporated.
Direct C-H Difluoromethylation of Pyridine Ring Systems
Directly replacing a carbon-hydrogen bond on the pyridine ring with a difluoromethyl group represents a highly atom- and step-economical strategy. researchgate.net However, controlling the regioselectivity of this transformation is a significant challenge due to the electronic nature of the pyridine core. researchgate.net Recent advances have provided novel solutions to access specific isomers.
A sophisticated strategy to overcome the inherent reactivity patterns of pyridines involves a temporary dearomatization-rearomatization sequence. nenu.edu.cn This approach allows for the functionalization of positions that are typically difficult to access, such as the meta-position. researchgate.netnih.govuni-muenster.de
The process begins by converting an electron-deficient pyridine into an activated, electron-rich dearomatized intermediate, such as an oxazino-pyridine. researchgate.netthieme-connect.com These intermediates are formed by reacting pyridines with reagents like dimethylacetylene dicarboxylate (DMAD) and methyl pyruvate. thieme-connect.com The dearomatized oxazino-pyridines then undergo site-selective reactions. thieme-connect.com
For meta-difluoromethylation , the oxazino-pyridine intermediate is subjected to a radical process. researchgate.netnih.gov This method successfully introduces the difluoromethyl group at the meta-position relative to the ring nitrogen. researchgate.net
For para-difluoromethylation , the regioselectivity can be switched. researchgate.netnih.gov The oxazino-pyridine intermediate is treated with an acid, transforming it into a pyridinium (B92312) salt. researchgate.netresearchgate.net This salt then undergoes a Minisci-type radical alkylation, directing the difluoromethyl group to the para-position. thieme-connect.com This dual reactivity from a common intermediate provides a versatile and powerful tool for late-stage functionalization of complex molecules. uni-muenster.denih.gov
| Target Position | Key Intermediate | Reaction Type | Typical Reagents |
|---|---|---|---|
| Meta | Oxazino-pyridine | Radical Addition | 2,2-difluoro-2-iodo-1-phenylethan-1-one thieme-connect.com |
| Para | Pyridinium salt (from oxazino-pyridine) | Minisci-type Radical Alkylation | bis(difluoroacetyl)peroxide thieme-connect.com |
Transition metal catalysis offers a robust and widely used method for forming carbon-carbon and carbon-heteroatom bonds. In the context of difluoromethylation, palladium-catalyzed cross-coupling reactions are particularly prominent. nih.govresearchgate.net
This approach typically involves coupling a pre-functionalized pyridine, such as a halopyridine (chloro-, bromo-, or iodo-pyridine), with a difluoromethyl source. nih.gov A variety of heteroaryl halides, including those of pyridine, pyrimidine, quinoline, and pyrazole, can be efficiently difluoromethylated under mild conditions using a palladium catalyst. nih.govresearchgate.net The choice of ligand is crucial for the reaction's success, with bidentate bisphosphino ligands like DPEPhos and xantphos showing high efficacy. nih.govresearchgate.net
While cross-coupling requires a pre-installed functional group, the broader field of transition-metal-catalyzed C-H activation aims to directly functionalize C-H bonds, offering a more streamlined approach. nih.govresearchgate.netnih.gov These methods are continually being developed to improve efficiency and regioselectivity for pyridine functionalization. researchgate.net
| Catalyst System | Difluoromethyl Source | Substrate | Key Features |
|---|---|---|---|
| Pd(dba)₂ / DPEPhos | [(SIPr)Ag(CF₂H)] | Heteroaryl bromides and iodides | Mild reaction conditions, broad substrate scope nih.gov |
| Pd(dba)₂ / xantphos | [(SIPr)Ag(CF₂H)] | Heteroaryl bromides | Effective for various heteroarenes nih.govresearchgate.net |
Radical reactions provide a complementary approach for the direct introduction of a difluoromethyl group onto the pyridine ring. The Minisci reaction, a classic method for the radical functionalization of electron-deficient heterocycles, is often employed. researchgate.net
In this context, a difluoromethyl radical (•CF2H) is generated from a suitable precursor and adds to the protonated pyridine ring. A well-established reagent for this purpose is zinc bis(difluoromethanesulfinate), often referred to as Zn(SO2CF2H)2. researchgate.netresearchgate.net This protocol has been effectively used for the ortho-C–H difluoromethylation of pyridines. researchgate.net The radical nature of these reactions makes them tolerant of many functional groups, although controlling regioselectivity can sometimes be challenging, often yielding a mixture of isomers. researchgate.net The temporary dearomatization strategy discussed previously also leverages radical-mediated steps to achieve meta- and para-selectivity. researchgate.netthieme-connect.com
De Novo Pyridine Ring Synthesis Incorporating Difluoromethyl Groups
Instead of modifying a pre-formed pyridine, an alternative and powerful strategy is to construct the pyridine ring itself from acyclic precursors that already contain the difluoromethyl moiety. acs.org This de novo synthesis approach avoids issues with regioselectivity in late-stage functionalization and is often highly scalable. acs.orgresearchgate.net
One such method involves building the pyridyl subunit around the difluoromethyl group starting from inexpensive materials. acs.org The synthesis can be designed as a two-step, one-pot procedure. For example, the reaction of an enolate with a difluoromethylated butenone derivative, followed by the addition of an ammonium source like ammonium formate (HCO2NH4), leads to the formation of the 2-(difluoromethyl)pyridine core. acs.org This strategy allows for a diverse range of substitution patterns on all positions of the pyridine ring by varying the structure of the butenone and enolate precursors. acs.org
| Step 1 | Step 2 | Key Reagents | Yield |
|---|---|---|---|
| Michael Addition | Cyclocondensation | Enolate, Butenone, DMSO, HCO₂NH₄ | 91% (for 4a) acs.org |
N-Difluoromethylation of Pyridines and Subsequent Rearrangement Pathways
The nitrogen atom of the pyridine ring can also be the site of initial functionalization. N-difluoromethylation involves the addition of a difluoromethyl group to the pyridine nitrogen, forming a stable N-difluoromethylpyridinium salt. nih.govrsc.org
This transformation can be achieved using transition-metal-free methods with accessible and safe reagents. nih.gov Ethyl bromodifluoroacetate (BrCF2COOEt) is a commonly used difluoromethylating agent for this purpose. nih.govrsc.org The reaction proceeds via N-alkylation by the ethyl bromodifluoroacetate, followed by an in situ hydrolysis and decarboxylation to yield the N-difluoromethylated product. nih.gov Other reagents, such as TMSCF2Br and chlorodifluoromethane (Freon-22), have also been employed for the N- and O-difluoromethylation of pyridone systems. sci-hub.senuph.edu.ua
These N-difluoromethylpyridinium salts are not just final products; they can serve as key intermediates for further transformations. researchgate.net For instance, they are implicated as intermediates in a novel synthesis of N-difluoromethyl-2-pyridones directly from pyridines, demonstrating a subsequent reaction pathway following the initial N-functionalization. researchgate.net
| Reagent | Reaction Conditions | Product Type |
|---|---|---|
| Ethyl bromodifluoroacetate (BrCF₂COOEt) | Transition-metal free, involves hydrolysis/decarboxylation | N-difluoromethylpyridinium salts nih.govrsc.org |
| Bromodifluoromethyltrimethylsilane (TMSCF₂Br) | Base-mediated | N- and O-difluoromethylated pyridones sci-hub.se |
| Chlorodifluoromethane (HCFC-22) | Base-mediated | N- and O-difluoromethylated pyridones nuph.edu.ua |
Nucleophilic Substitution and Electrophilic Approaches for Difluoromethyl Installation
The introduction of a difluoromethyl (CF2H) group onto a pyridine ring is a critical transformation that can significantly modulate the physicochemical and biological properties of the molecule. Both nucleophilic and electrophilic strategies have been developed for this purpose.
Nucleophilic Approaches:
Nucleophilic difluoromethylation typically involves the reaction of a difluoromethyl anion equivalent with an electrophilic pyridine precursor. One common source of the nucleophilic difluoromethyl group is difluoromethyltriphenylphosphonium bromide, which can generate a difluoromethyl radical that can be trapped. Another approach involves the use of reagents like bromodifluoroacetate in the presence of a copper catalyst to couple with halopyridines. These methods are advantageous when starting with a pyridine ring that is already substituted with a suitable leaving group at the 2-position.
Electrophilic Approaches:
Electrophilic difluoromethylation has emerged as a powerful tool, particularly for the direct C-H functionalization of electron-rich or activated heterocycles. These methods employ reagents that act as a source of an electrophilic "CF2H+" synthon. While direct electrophilic C-H difluoromethylation of pyridine itself can be challenging due to the electron-deficient nature of the ring, pre-functionalization or activation of the pyridine ring can facilitate this transformation.
Several electrophilic difluoromethylating reagents have been developed, often based on sulfonium or iodonium salts. These reagents can transfer the difluoromethyl group to a nucleophilic carbon on the pyridine ring, which can be generated in situ through various activation strategies. For instance, activation of the pyridine ring via N-oxide formation or through the introduction of a directing group can enhance the nucleophilicity of the desired carbon atom, enabling a successful reaction with an electrophilic difluoromethylating agent.
| Reagent Type | Example Reagent | Approach |
| Nucleophilic | Difluoromethyltriphenylphosphonium bromide | Radical-mediated |
| Nucleophilic | Ethyl bromodifluoroacetate (with Cu catalyst) | Cross-coupling |
| Electrophilic | S-(Difluoromethyl)diarylsulfonium salts | Electrophilic C-H functionalization |
| Electrophilic | Hypervalent iodine-CF2H reagents | Electrophilic C-H functionalization |
Methodologies for Introducing the 4-(Benzyloxy) Substituent on the Pyridine Ring
The 4-(benzyloxy) group is a common structural motif that can be introduced through several reliable synthetic methods. The choice of method often depends on the nature of the starting pyridine precursor.
O-Alkylation Reactions of 4-Hydroxypyridine Derivatives
A straightforward and widely used method for the synthesis of 4-(benzyloxy)pyridines is the O-alkylation of a 4-hydroxypyridine derivative. This reaction, a classic Williamson ether synthesis, involves the deprotonation of the hydroxyl group with a suitable base to form a pyridinolate anion, which then acts as a nucleophile to displace a leaving group from a benzyl (B1604629) electrophile, such as benzyl bromide or benzyl chloride.
The choice of base is crucial to ensure complete deprotonation without promoting side reactions. Common bases include sodium hydride (NaH), potassium carbonate (K2CO3), and cesium carbonate (Cs2CO3). The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (B52724) (MeCN).
| Base | Solvent | Typical Reaction Conditions |
| Sodium Hydride (NaH) | DMF, THF | 0 °C to room temperature |
| Potassium Carbonate (K2CO3) | DMF, Acetonitrile | Room temperature to elevated temperatures |
| Cesium Carbonate (Cs2CO3) | Acetonitrile, Acetone | Room temperature to reflux |
Functionalization of Halopyridines with Benzyloxy Equivalents
An alternative strategy involves the nucleophilic aromatic substitution (SNAr) reaction of a 4-halopyridine with a benzyl alcohol equivalent. In this approach, a 4-chloropyridine or 4-fluoropyridine derivative is treated with benzyl alcohol in the presence of a strong base. The base deprotonates the benzyl alcohol to form the more nucleophilic benzyl oxide, which then attacks the electron-deficient C4 position of the pyridine ring, displacing the halide.
Protecting Group Strategies for Hydroxypyridines
In multi-step syntheses, it is often necessary to protect the hydroxyl group of a 4-hydroxypyridine intermediate to prevent it from interfering with subsequent reactions. The benzyl group itself can be considered a protecting group, as it is relatively stable to a variety of reaction conditions but can be removed by hydrogenolysis.
Other common protecting groups for hydroxyl functions include silyl ethers (e.g., tert-butyldimethylsilyl, TBDMS) and esters (e.g., acetate). The choice of protecting group depends on its stability under the planned reaction conditions and the ease of its selective removal. For instance, a TBDMS group is stable to many non-acidic reagents but can be readily cleaved using fluoride (B91410) sources like tetrabutylammonium fluoride (TBAF). This allows for the unmasking of the hydroxyl group at a later stage for subsequent O-benzylation. prepchem.com
Integrated Synthetic Pathways for 4-(Benzyloxy)-2-(difluoromethyl)pyridine
The synthesis of this compound can be approached through a modular or convergent strategy, where pre-functionalized pyridine precursors are combined in the final stages of the synthesis. This approach offers flexibility and allows for the independent optimization of the synthesis of each fragment.
Modular Construction from Substituted Pyridine Precursors
A logical modular approach to this compound involves the synthesis of a key intermediate that already possesses either the 2-(difluoromethyl) or the 4-(benzyloxy) substituent.
Route A: Difluoromethylation followed by O-Benzylation
One convergent strategy begins with the synthesis of 2-(difluoromethyl)-4-hydroxypyridine. This intermediate can potentially be prepared through various methods, including the cyclization of appropriately substituted acyclic precursors. Once 2-(difluoromethyl)-4-hydroxypyridine is obtained, the introduction of the benzyl group can be achieved via the O-alkylation methods described in section 2.2.1. This would involve treating the hydroxypyridine with a base and benzyl bromide.
Route B: O-Benzylation followed by Difluoromethylation
An alternative modular route involves the initial synthesis of a 4-(benzyloxy)-2-substituted pyridine that can be subsequently converted to the 2-(difluoromethyl) derivative. For example, starting from 4-hydroxypyridine, O-benzylation would yield 4-(benzyloxy)pyridine. Subsequent functionalization at the 2-position, for instance, through lithiation and reaction with an electrophilic fluorine source or through a halogenation-difluoromethylation sequence, could then install the desired difluoromethyl group. Another possibility is the conversion of a 4-(benzyloxy)-2-halopyridine to the target molecule using a copper-mediated cross-coupling reaction with a difluoromethylating agent.
Late-Stage Functionalization Approaches for Complex Pyridine Derivatives
Late-stage functionalization (LSF) has emerged as a pivotal strategy in medicinal chemistry and drug discovery, enabling the direct modification of complex molecular architectures at advanced stages of a synthetic sequence. nih.gov This approach circumvents the need for lengthy de novo syntheses, providing rapid access to a diverse range of analogs for structure-activity relationship (SAR) studies. nih.gov For pyridine-containing molecules, which are ubiquitous in pharmaceuticals, a variety of innovative LSF methods have been developed to introduce chemical diversity with high regioselectivity.
One powerful strategy involves the transition metal-catalyzed C-H activation of the pyridine ring. A one-pot sequence of C-H alkenylation, electrocyclization, and aromatization has been developed for the synthesis of highly substituted pyridines from α,β-unsaturated imines and alkynes. researchgate.net This method is tolerant of various functional groups and does not necessitate pre-activated starting materials. researchgate.net Iron catalysis has also been employed for the C-H arylation of pyridines, where reduced iron species generated in situ are believed to be the active catalysts. acs.org
Direct C-H difluoromethylation of pyridines is another critical LSF technique, given the significance of the difluoromethyl group as a bioisostere for hydroxyl, thiol, and amine moieties. nih.gov While ortho C-H difluoromethylation has been well-explored, methods for achieving meta and para selectivity have been more elusive. nih.govchinesechemsoc.org Recent advancements have demonstrated that meta-C−H-difluoromethylation can be achieved through a radical process using oxazino pyridine intermediates. nih.govchinesechemsoc.org The regioselectivity can be switched to the para position by the in situ formation of pyridinium salts from these intermediates. nih.govchinesechemsoc.org This dual approach allows for the late-stage modification of complex, drug-like molecules at either the meta or para position. nih.gov
Palladium-catalyzed cross-coupling reactions offer another versatile tool for the late-stage pyridination of aryl compounds. The use of arylthianthrenium and pyridylphosphonium salts enables the formation of aryl-pyridine bonds at the C4 position of the pyridine ring under mild conditions and without the need for directing groups. uni-muenster.de This method exhibits excellent functional group tolerance, making it suitable for the diversification of complex bioactive scaffolds. uni-muenster.de
Skeletal editing of the pyridine ring through nitrogen insertion represents a more profound modification. chemrxiv.org Recent approaches have utilized lithium bis(trimethylsilyl)amide (LiHMDS) as both a base and a nitrogen source for the direct insertion of a nitrogen atom into unprotected indoles and pyrroles, bypassing prefunctionalization steps. chemrxiv.org Similar strategies are being explored for pyridine derivatives to expand their structural diversity. chemrxiv.org
Furthermore, C4-selective carboxylation of pyridines using carbon dioxide (CO2) has been achieved through a one-pot protocol. nih.gov This process involves an initial C-H phosphination, followed by a copper-catalyzed carboxylation of the resulting phosphonium salts with CO2. nih.gov The reaction proceeds under mild conditions and has been successfully applied to the late-stage carboxylation of complex molecules. nih.gov
Photoredox catalysis has also enabled the direct introduction of small alkyl groups, such as methyl, ethyl, and cyclopropyl, into biologically active heterocycles. This method utilizes stable organic peroxides activated by visible light, offering a mild and highly tolerable approach for late-stage C-H functionalization.
Below is a table summarizing various late-stage functionalization approaches for pyridine derivatives:
| Functionalization Method | Catalyst/Reagent | Position | Key Features |
| C-H Alkenylation/Electrocyclization | Rhodium complex | Various | One-pot synthesis of highly substituted pyridines. researchgate.net |
| C-H Arylation | Iron salts/Grignard reagent | C-H bonds | Utilizes inexpensive and abundant iron catalysts. acs.org |
| C-H Difluoromethylation | Oxazino pyridine intermediates/Radical initiator | meta | Achieves meta-selectivity through a radical process. nih.govchinesechemsoc.org |
| C-H Difluoromethylation | Pyridinium salts/Radical initiator | para | Switches selectivity to the para position. nih.govchinesechemsoc.org |
| C4-Pyridination | Palladium catalyst/Arylthianthrenium and pyridylphosphonium salts | C4 | Mild conditions, no directing group required. uni-muenster.de |
| C4-Carboxylation | Copper catalyst/CO2 | C4 | Utilizes CO2 as a sustainable C1 source. nih.gov |
| C-H Alkylation | Photoredox catalyst/Organic peroxides | Various | Mild conditions, introduces small alkyl groups. |
| Nitrogen Insertion | LiHMDS | Ring | Skeletal editing to form new heterocyclic systems. chemrxiv.org |
Stereoselective and Asymmetric Synthesis of Difluoromethylated Pyridine Scaffolds
The development of stereoselective and asymmetric methods for the synthesis of difluoromethylated pyridine scaffolds is of paramount importance, as the spatial arrangement of the difluoromethyl group can significantly influence the biological activity of a molecule. While significant progress has been made in the synthesis of chiral pyridines and the introduction of difluoromethyl groups, the combination of these two features in a stereocontrolled manner remains a challenging endeavor.
One notable approach involves the use of chiral auxiliaries to control the stereochemical outcome of reactions. These auxiliaries are temporarily incorporated into the molecule to direct the formation of a specific stereoisomer, after which they can be removed. While a general strategy, its application to the direct asymmetric synthesis of difluoromethylated pyridines is still an area of active research.
A powerful method for the stereoselective introduction of a related functional group is the use of a chiral (R)-2-pyridyl difluoromethyl sulfoximine reagent. chemrxiv.org This reagent allows for the efficient and stereoselective introduction of the difluoro(aminosulfonyl)methyl group into carbonyls and imines, providing a pathway to chiral α,α-difluorinated sulfonamides with a quaternary stereocenter. chemrxiv.org Although not directly forming a difluoromethylated pyridine, this method highlights the use of chiral reagents to control the stereochemistry of a difluoromethyl-containing moiety.
Catalytic asymmetric methods are highly sought after for their efficiency and ability to generate enantiomerically enriched products from prochiral substrates. An iridium-catalyzed asymmetric defluoroallylation of 4-trifluoromethylpyridines has been developed, which forges a difluoroalkyl-substituted chiral center with high enantioselectivity. This transformation proceeds via the formation of a pyridyldifluoromethyl anion, which then undergoes an asymmetric allylic alkylation.
Another relevant strategy is the catalytic, asymmetric migratory geminal difluorination of β-substituted styrenes. This reaction employs a chiral aryl iodide catalyst in the presence of m-chloroperbenzoic acid (mCPBA) and hydrogen fluoride-pyridine (HF-pyridine) to produce a variety of products bearing difluoromethylated tertiary or quaternary stereocenters. While this method does not directly synthesize a difluoromethylated pyridine, the resulting chiral building blocks could potentially be converted into pyridine derivatives.
De novo synthesis of the pyridine ring around a pre-existing difluoromethyl group offers an alternative to the late-stage introduction of this moiety. A scalable and regioselective synthesis of 2-difluoromethyl pyridines from inexpensive starting materials has been reported. While this method is not inherently asymmetric, it provides a practical route to a range of 2-difluoromethyl pyridine derivatives that could potentially be resolved or subjected to subsequent chiral transformations.
The following table summarizes selected stereoselective and asymmetric approaches relevant to the synthesis of difluoromethylated pyridine scaffolds:
| Synthetic Approach | Methodology | Key Reagents/Catalysts | Stereochemical Control |
| Chiral Sulfoximine Reagent | Stereoselective introduction of a CF2SO2NH2 group | (R)-2-pyridyl difluoromethyl sulfoximine | Reagent-controlled stereoselectivity. chemrxiv.org |
| Asymmetric Defluoroallylation | Iridium-catalyzed reaction of 4-trifluoromethylpyridines | Iridium complex with a chiral ligand | Catalyst-controlled enantioselectivity. |
| Asymmetric Migratory Geminal Difluorination | Catalytic difluorination of β-substituted styrenes | Chiral aryl iodide catalyst, mCPBA, HF-pyridine | Catalyst-controlled enantioselectivity. |
| De Novo Pyridine Synthesis | Construction of the pyridine ring | Inexpensive commodity chemicals | Provides racemic 2-difluoromethyl pyridines. |
Chemical Reactivity and Transformational Chemistry of 4 Benzyloxy 2 Difluoromethyl Pyridine
Reactions Involving the Difluoromethyl Group
The difluoromethyl (CF₂H) group is a valuable substituent in medicinal and agricultural chemistry, often serving as a bioisostere for hydroxyl, thiol, or amine groups. researchgate.netuni-muenster.de Its presence on the pyridine (B92270) ring at the 2-position imparts specific reactivity to the molecule.
The difluoromethyl group can participate in various transformations, leading to the formation of new functional groups. One notable reaction is the conversion of a difluoromethyl group into a gem-difluoroalkene. This transformation is analogous to the Julia-Kocienski olefination. For instance, difluoromethyl 2-pyridyl sulfone has been shown to react with aldehydes and ketones in the presence of a base to yield 1,1-difluoroalkenes. cas.cn This suggests that the difluoromethyl group in 4-(benzyloxy)-2-(difluoromethyl)pyridine could potentially be activated and converted into a difluorovinyl group, a versatile synthetic intermediate. cas.cn
Another potential transformation involves the deprotonation of the CF₂H group. The hydrogen atom of the difluoromethyl group is acidic and can be removed by a strong base. The resulting carbanion can then react with various electrophiles, although this reactivity is highly dependent on the stability of the anion and the reaction conditions.
Furthermore, the synthesis of N-difluoromethyl-2-pyridones from pyridines highlights a transformation where a difluoromethylating agent reacts with a pyridine derivative. nuph.edu.uaacs.org While this reaction involves the formation of a C-N bond at the pyridine nitrogen, it underscores the types of reagents that can interact with difluoromethyl-containing precursors.
The difluoromethyl group's reactivity is also evident in its interactions with various reagents and catalysts. The introduction of the difluoromethyl group onto a pyridine ring can be achieved through radical processes using specific difluoromethylating agents. researchgate.netresearchgate.netdntb.gov.ua These methods often proceed under mild conditions, indicating the compatibility of the difluoromethyl group with various catalytic systems.
For example, the direct C-H difluoromethylation of pyridines can be accomplished using oxazino pyridine intermediates in a radical process. researchgate.netresearchgate.net The regioselectivity of this reaction can be controlled by the reaction conditions, allowing for the introduction of the difluoromethyl group at different positions on the pyridine ring. researchgate.netuni-muenster.deresearchgate.net
The interaction with bases is a key aspect of the difluoromethyl group's chemistry. As mentioned, strong bases can deprotonate the CF₂H group. The choice of base and solvent is crucial to control the subsequent reaction pathway. Additionally, reagents like difluoromethyl 2-pyridyl sulfone require a base to initiate the olefination reaction with carbonyl compounds. cas.cn
Table 1: Examples of Reagents and Conditions for Reactions Involving the Difluoromethyl Group on Pyridine Rings
| Reaction Type | Reagent(s) | Conditions | Product Type | Reference(s) |
| gem-Difluoroolefination | Aldehyde/Ketone, t-BuOK | DMF, -50 °C to -40 °C | gem-Difluoroalkene | cas.cn |
| C-H Difluoromethylation | Oxazino pyridine intermediate, Radical difluoromethylating agent | Acid or base treatment | Difluoromethylated pyridine | researchgate.netresearchgate.net |
| N-Difluoromethylation | Ethyl bromodifluoroacetate, DMAP | Acetonitrile (B52724), 80 °C | N-difluoromethylpyridinium salt | nih.govrsc.org |
| O-Difluoromethylation of Pyridones | Chlorodifluoromethane (Freon-22) | Base | O-difluoromethyl ether | nuph.edu.ua |
Chemical Behavior and Transformations of the Benzyloxy Moiety
The benzyloxy group at the 4-position serves as a protecting group for the 4-hydroxyl functionality and significantly influences the electronic properties and reactivity of the pyridine ring.
The removal of the benzyl (B1604629) protecting group is a common transformation in organic synthesis. Several methods can be employed for the deprotection of the benzyloxy group in this compound to yield 4-hydroxy-2-(difluoromethyl)pyridine.
One of the most common methods for benzyl ether cleavage is catalytic hydrogenation. organic-chemistry.org This typically involves the use of a palladium catalyst (e.g., Pd/C) and a hydrogen source. This method is generally efficient and clean, affording the deprotected alcohol and toluene (B28343) as a byproduct.
Alternatively, oxidative cleavage can be achieved using reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ). This method is particularly effective for p-methoxybenzyl (PMB) ethers, which are structurally related to benzyl ethers. clockss.org The reactivity towards DDQ is influenced by the electronic properties of the benzyl group.
Acid-catalyzed deprotection is another possibility. For instance, trifluoroacetic acid (TFA) has been used to cleave p-methoxybenzyl groups. clockss.org For some substituted benzyloxypyridines, debenzylation has also been achieved through naphthalene-catalyzed lithiation. nih.gov
Once the benzyloxy group is removed, the resulting 4-hydroxy-2-(difluoromethyl)pyridine can undergo various derivatization reactions at the hydroxyl group. These include esterification, etherification, and conversion to sulfonate esters, allowing for the introduction of a wide range of functional groups. nih.govnih.govresearchgate.net The synthesis of substituted 4-hydroxypyridines is a field of interest due to their potential as components of active substances. google.com
Table 2: Potential Deprotection and Subsequent Derivatization Reactions
| Reaction | Reagent(s)/Conditions | Resulting Functional Group | Reference(s) |
| Deprotection | |||
| Catalytic Hydrogenation | Pd/C, H₂ | Hydroxyl | organic-chemistry.org |
| Oxidative Cleavage | DDQ, CH₂Cl₂/H₂O | Hydroxyl | clockss.org |
| Acid-Catalyzed Cleavage | TFA | Hydroxyl | clockss.org |
| Naphthalene-catalyzed Lithiation | Lithium, Naphthalene, THF | Hydroxyl | nih.gov |
| Derivatization | |||
| O-Silylation | MSTFA, Pyridine | Silyl Ether | nih.gov |
| Esterification | Acyl Chloride, Pyridine | Ester | sinica.edu.tw |
| Etherification | Alkyl Halide, Base | Ether | researchgate.net |
The benzyloxy group at the 4-position has a significant electronic influence on the pyridine ring. It can act as an electron-donating group through resonance, increasing the electron density of the ring, particularly at the ortho and para positions relative to the oxygen atom. However, it can also exhibit electron-withdrawing inductive effects. Studies on related 4-benzyloxypyridine systems have shown that the -OBn group can display both electron-donating and electron-withdrawing characteristics depending on the specific chemical environment and the analytical method used. nih.gov
This dual nature affects the pyridine ring's susceptibility to electrophilic and nucleophilic attack. The increased electron density generally makes the ring more reactive towards electrophiles compared to unsubstituted pyridine. Conversely, the 4-alkoxy group can also influence the regioselectivity of nucleophilic aromatic substitution reactions. The presence of the strongly electron-withdrawing difluoromethyl group at the 2-position further complicates the electronic landscape of the molecule, making predictions of reactivity non-trivial.
An interesting aspect of benzyloxypyridine chemistry is the ability of certain derivatives to act as benzyl transfer reagents. Research has shown that 4-benzyloxytetrahalogenopyridines react with various nucleophiles at the benzylic methylene (B1212753) group, resulting in alkyl-oxygen bond cleavage and transfer of the benzyl group to the nucleophile. rsc.org This reaction provides a method for the preparation of various benzyl derivatives under relatively mild conditions. rsc.org
Similarly, 2-benzyloxy-1-methylpyridinium triflate is a known reagent for the benzylation of alcohols and carboxylic acids under neutral conditions. organic-chemistry.org This suggests that this compound, upon activation (e.g., N-alkylation), could potentially serve as a benzyl transfer agent. The electronic nature of the substituents on the pyridine ring would likely modulate the efficiency of such a transfer.
Electrophilic, Nucleophilic, and Radical Reactions of the Pyridine Core
The reactivity of the pyridine ring in this compound is dictated by a complex interplay of electronic and steric factors. The pyridine nitrogen atom itself is electron-withdrawing, which deactivates the ring towards electrophilic attack while simultaneously activating it for nucleophilic substitution. aklectures.comquimicaorganica.orggcwgandhinagar.com This inherent reactivity is further modulated by the two substituents: the strongly electron-withdrawing 2-difluoromethyl (-CHF₂) group and the electron-donating 4-benzyloxy (-OCH₂Ph) group.
Regioselective Substitution Patterns of the Pyridine Ring
The regioselectivity of substitution reactions on the this compound ring is a consequence of the competing directing effects of the nitrogen atom and the substituents at the C2 and C4 positions.
Nucleophilic Aromatic Substitution (SNAr): The pyridine core is highly susceptible to nucleophilic aromatic substitution (SNAr), particularly at the C2, C4, and C6 positions. nih.gov This reactivity is significantly enhanced by the presence of the electron-withdrawing 2-difluoromethyl group. Consequently, this compound is an excellent candidate for SNAr reactions. Attack can occur at several positions:
Attack at C6: A nucleophile could attack the C6 position, displacing a hydride ion. This position is activated by both the ring nitrogen and the C2-difluoromethyl group.
Attack at C4: Nucleophilic attack at C4 would lead to the displacement of the benzyloxy group, which can function as a leaving group. This pathway is common for 4-alkoxypyridines.
Attack at C2: Direct substitution at the C2 position, displacing the difluoromethyl group, is less likely under typical SNAr conditions.
The precise site of substitution depends on the reaction conditions and the nature of the nucleophile. nih.gov For many SNAr reactions on activated rings, a resonance-stabilized anionic intermediate, known as a Meisenheimer complex, is formed. youtube.comyoutube.com The presence of strong electron-withdrawing groups, such as the nitro group in analogous compounds, helps to stabilize this intermediate. youtube.comyoutube.com
Radical Substitution: Radical functionalization, such as in the Minisci reaction, typically occurs on a protonated (and thus highly electron-deficient) pyridine ring. chemrxiv.org Nucleophilic carbon-centered radicals preferentially attack the C2 and C4 positions. nih.gov For this compound, the C2 position is already substituted. Therefore, radical attack would be directed to the C4 and C6 positions. Recent strategies have also demonstrated that pyridinyl radicals, formed via single-electron reduction of pyridinium (B92312) ions, can enable functionalization with distinct regioselectivity compared to classical Minisci chemistry. nih.gov
| Reaction Type | Predicted Reactivity | Most Probable Position(s) of Attack | Controlling Factors |
|---|---|---|---|
| Electrophilic Substitution | Very Low / Unfavored | C3, C5 | Activation by 4-OBn group vs. deactivation by ring N and 2-CHF₂ group. gcwgandhinagar.comrsc.org |
| Nucleophilic Substitution | High / Favored | C4, C6 | Activation by ring N and 2-CHF₂ group; benzyloxy can act as a leaving group. nih.govnih.gov |
| Radical Substitution (Minisci-type) | Plausible | C4, C6 | Requires protonation/activation; radicals attack electron-deficient positions. chemrxiv.orgnih.gov |
Dearomatization-Hydrogenation and Other Ring Transformations
The conversion of aromatic pyridines into saturated piperidines is a valuable transformation, though often challenging due to the aromatic stability of the pyridine ring and its tendency to poison hydrogenation catalysts. acs.orgnih.gov For fluorinated pyridines like this compound, specific methods have been developed to overcome these hurdles.
A highly effective strategy involves a one-pot, two-step dearomatization-hydrogenation process. springernature.comacs.org
Rhodium-Catalyzed Dearomatization: The first step is a dearomative hydroboration. Using a rhodium catalyst, such as one with a cyclic aminoalkyl carbene (CAAC) ligand, and a hydride source like pinacol (B44631) borane (B79455) (HBpin), the fluoropyridine is converted into partially saturated dihydropyridine (B1217469) intermediates. springernature.comacs.org This approach avoids the need to pre-activate the pyridine as a pyridinium salt. mdpi.com
Hydrogenation: The resulting diene intermediates are then hydrogenated in the same pot, often using a palladium or rhodium catalyst under a hydrogen atmosphere, to yield the fully saturated piperidine (B6355638) ring. acs.orgnih.gov
This dearomatization-hydrogenation sequence is known to be highly diastereoselective, typically affording all-cis-substituted piperidines. acs.orgnih.govspringernature.com While this specific transformation has not been explicitly reported for this compound, its status as a fluoropyridine makes it a strong candidate for this methodology. The expected product would be cis-4-(benzyloxy)-cis-2-(difluoromethyl)piperidine. This method is advantageous as it tolerates various functional groups that might not be compatible with other reduction methods. nih.gov
Coordination Chemistry and Ligand Properties in Metal Complexes
The pyridine nitrogen atom of this compound possesses a lone pair of electrons, allowing it to function as a Lewis base and a monodentate, L-type ligand in coordination complexes with transition metals. jscimedcentral.com The coordination properties are significantly influenced by the electronic and steric effects of the ring substituents.
The formation of metal complexes with pyridine-based ligands is well-established, with metals such as Palladium(II), Platinum(II), Copper(II), Nickel(II), and Silver(I) being commonly used. jscimedcentral.comrsc.orgnih.gov The properties of the resulting complexes can be finely tuned by modifying the substituents on the pyridine ring. nih.govrsc.org
Electronic Effects: The Lewis basicity of the pyridine nitrogen is modulated by the two substituents.
The 2-difluoromethyl group is strongly electron-withdrawing, which reduces the electron density on the nitrogen atom. This effect decreases the ligand's basicity and σ-donating ability, potentially leading to a weaker metal-ligand bond.
The 4-benzyloxy group is electron-donating via resonance, which increases the electron density on the nitrogen. nih.gov This enhances the ligand's basicity and σ-donating strength, favoring stronger coordination.
Steric Effects: The difluoromethyl group at the C2 position introduces some steric bulk near the coordination site, which could influence the geometry of the metal complex and potentially favor the formation of specific isomers. The larger benzyloxy group at C4 is more distant and is expected to have a lesser steric impact on the immediate coordination sphere.
| Property | Predicted Characteristic | Rationale / Comparison |
|---|---|---|
| Ligand Type | Monodentate, L-type | Coordination via the pyridine nitrogen lone pair. jscimedcentral.com |
| Lewis Basicity | Moderate | Balanced by the electron-withdrawing -CHF₂ group and the electron-donating -OBn group. nih.govacs.org |
| Potential Metal Ions | Pd(II), Pt(II), Cu(II), Ni(II), Rh(III), Ag(I) | Based on known complexes with similarly substituted pyridine ligands. jscimedcentral.comrsc.orgnih.govnih.gov |
| Expected Complex Geometry | Square Planar, Octahedral, etc. | Dependent on the metal ion, its oxidation state, and other ligands. For example, Pd(II) and Pt(II) often form square planar complexes. rsc.orgnih.gov |
| Potential Applications | Catalysis, Materials Science | Substituted pyridine complexes are used in cross-coupling reactions (e.g., Suzuki-Miyaura) and as precursors to functional materials. nih.govnih.govresearchgate.net |
Advanced Analytical and Spectroscopic Characterization for Structural Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Fluorine-Containing Pyridines
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise molecular structure of organic compounds. For 4-(Benzyloxy)-2-(difluoromethyl)pyridine, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would be conducted.
¹H NMR spectroscopy would provide information on the number and connectivity of hydrogen atoms. The spectrum would be expected to show distinct signals for the aromatic protons of the pyridine (B92270) and benzene (B151609) rings, the benzylic methylene (B1212753) protons (OCH₂), and the unique triplet signal for the proton of the difluoromethyl group (CHF₂) due to coupling with the two adjacent fluorine atoms.
¹³C NMR spectroscopy reveals the carbon framework of the molecule. The spectrum would display characteristic signals for each unique carbon atom, including those in the pyridine and benzene rings, the benzyloxy methylene carbon, and the carbon of the difluoromethyl group, which would appear as a triplet due to one-bond coupling with the two fluorine atoms.
¹⁹F NMR spectroscopy is particularly crucial for fluorinated compounds. It provides direct information about the chemical environment of the fluorine atoms. For this compound, a single signal, likely a doublet due to coupling with the geminal proton, would be expected for the two equivalent fluorine atoms of the difluoromethyl group. The chemical shift of this signal provides valuable information about the electronic environment of the difluoromethyl group.
Hypothetical ¹H and ¹⁹F NMR Data: A hypothetical representation of expected NMR data is provided below for illustrative purposes, as specific experimental data is not publicly available.
| Nucleus | Hypothetical Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ¹H | 8.5 - 8.7 | d | ~5 | Pyridine H6 |
| ¹H | 7.3 - 7.5 | m | - | Benzyl-H (5H) |
| ¹H | 7.0 - 7.2 | m | - | Pyridine H3, H5 |
| ¹H | 6.5 - 6.8 | t | ~54 | CHF₂ |
| ¹H | 5.2 - 5.4 | s | - | OCH₂ |
| ¹⁹F | -90 to -120 | d | ~54 | CHF₂ |
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise mass of a molecule, which in turn allows for the unambiguous determination of its elemental composition. For this compound, HRMS analysis, typically using electrospray ionization (ESI), would be employed to obtain a high-resolution mass spectrum. The experimentally determined mass would be compared to the calculated exact mass for the molecular formula C₁₃H₁₁F₂NO. A close match between the experimental and calculated masses (typically within a few parts per million) would provide strong evidence for the proposed molecular formula.
Expected HRMS Data:
| Ion | Calculated Exact Mass | Observed Mass |
| [M+H]⁺ | 236.0881 | Data not available |
Vibrational (FT-IR, Raman) and Electronic (UV-Vis) Spectroscopy
Fourier-Transform Infrared (FT-IR) Spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound would be expected to show characteristic absorption bands for C-H stretching of the aromatic rings, C-O stretching of the ether linkage, C-N stretching of the pyridine ring, and C-F stretching of the difluoromethyl group.
Raman Spectroscopy , which is complementary to FT-IR, could also be used to probe the vibrational modes of the molecule, particularly for non-polar bonds that may be weak in the IR spectrum.
Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within the molecule. The UV-Vis spectrum of this compound would be expected to show absorption bands corresponding to the π-π* transitions of the aromatic pyridine and benzene rings. The position and intensity of these bands are influenced by the substituents on the aromatic rings. For instance, studies on other pyridine derivatives have shown that protonation can affect the UV-Vis absorption spectra. researchgate.net
Expected Spectroscopic Data: Specific experimental data is not publicly available. The table below illustrates the types of information that would be obtained.
| Technique | Expected Observations |
| FT-IR | Characteristic peaks for C-H (aromatic), C-O (ether), C=N (pyridine), and C-F bonds. |
| Raman | Complementary vibrational modes, particularly for the aromatic rings. |
| UV-Vis | Absorption maxima (λmax) corresponding to π-π* transitions of the aromatic systems. |
Chromatographic Techniques (HPLC, GC-MS) for Purity Assessment and Separation
High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of a compound and for its purification. A suitable HPLC method, likely using a reversed-phase column (e.g., C18) with a mobile phase gradient of water and an organic solvent like acetonitrile (B52724) or methanol, would be developed. cas.cnnih.gov The purity of a sample of this compound would be determined by the percentage of the main peak area in the chromatogram.
Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for purity assessment, particularly for volatile compounds. The sample is vaporized and separated on a GC column, and the separated components are then analyzed by a mass spectrometer. This provides both retention time data for purity and mass spectral data for identification of the main component and any impurities.
Computational and Theoretical Investigations into the Molecular Properties and Reactivity of 4 Benzyloxy 2 Difluoromethyl Pyridine
Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of molecules. rsc.org By calculating the electron density, DFT methods can elucidate a range of properties that are fundamental to understanding the reactivity of 4-(benzyloxy)-2-(difluoromethyl)pyridine.
Theoretical studies on pyridine (B92270) and its derivatives show that the nitrogen atom and substituents significantly influence the electronic properties of the ring. researchgate.netimperial.ac.uk For this compound, the nitrogen atom and the electron-withdrawing difluoromethyl group would render the carbon framework electron-deficient. imperial.ac.uk DFT calculations could precisely map the electron density distribution, highlighting the electrophilic and nucleophilic sites within the molecule.
Key electronic properties that can be determined using DFT include:
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO gap is a key indicator of molecular stability; a smaller gap suggests higher reactivity. researchgate.net For pyridine derivatives, the HOMO and LUMO are often delocalized over the pyridine ring and substituents, indicating these are the active regions of the molecule. mdpi.com
Molecular Electrostatic Potential (MEP): MEP maps provide a visual representation of the charge distribution on the molecule's surface. These maps are invaluable for identifying sites susceptible to electrophilic and nucleophilic attack. In substituted pyridines, the nitrogen atom typically exhibits a region of negative electrostatic potential, making it a likely site for protonation or interaction with Lewis acids. mdpi.com
Global and Local Reactivity Descriptors: Conceptual DFT provides a framework for quantifying reactivity through various descriptors. ijcce.ac.ir Global descriptors like chemical potential, hardness, softness, and electrophilicity index offer a general measure of a molecule's reactivity. researchgate.net Local descriptors, such as Fukui functions, can predict the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks.
The following table illustrates the type of electronic property data that can be generated for this compound and related compounds using DFT calculations.
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Dipole Moment (D) |
| Pyridine | -6.78 | -0.45 | 6.33 | 2.22 |
| 4-Benzyloxypyridine | -6.52 | -0.31 | 6.21 | 3.15 |
| 2-Difluoromethylpyridine | -7.15 | -0.98 | 6.17 | 3.87 |
| This compound (Hypothetical) | -7.05 | -0.85 | 6.20 | 4.50 |
Note: The values for this compound are hypothetical and for illustrative purposes only, based on trends observed in related molecules.
Mechanistic Elucidation of Reaction Pathways through Computational Modeling
Computational modeling is a powerful tool for elucidating the detailed mechanisms of chemical reactions, including the identification of transition states and intermediates. For this compound, several reaction types could be investigated.
One area of interest is the reactivity of the difluoromethyl group. Mechanistic studies on related compounds show that difluoromethyl groups can be involved in various transformations, including radical reactions. researchgate.net For instance, the introduction of a difluoromethyl group onto a pyridine ring can be achieved through radical pathways, and computational modeling can help to understand the regioselectivity of such reactions. nih.gov
Furthermore, the benzyloxy group can also participate in reactions. For example, theoretical studies on the rearrangement of 2-benzyloxypyridine derivatives have been conducted using DFT to investigate the reaction mechanism and the influence of substituents on the activation energy. mdpi.comnih.gov Similar computational approaches could be applied to this compound to explore potential rearrangements or cleavage of the benzyloxy group under various conditions.
A hypothetical reaction pathway for the nucleophilic aromatic substitution on this compound could be modeled to determine the activation energies for substitution at different positions on the pyridine ring. This would provide insights into the most likely products.
Prediction of Regioselectivity and Stereoselectivity via Quantum Chemical Descriptors
Quantum chemical descriptors derived from DFT calculations can be instrumental in predicting the regioselectivity and stereoselectivity of reactions involving this compound.
Regioselectivity: The pyridine ring in this molecule presents several potential sites for electrophilic or nucleophilic attack. The electron-withdrawing nature of the difluoromethyl group at the 2-position and the electron-donating character of the benzyloxy group at the 4-position will significantly influence the reactivity of the ring.
Fukui Functions and Dual Descriptors: These local reactivity descriptors can pinpoint the atoms most susceptible to attack. By calculating these indices for each atom in the molecule, one can predict, for example, where a nucleophile is most likely to add to the pyridine ring.
MEP Analysis: As mentioned earlier, the molecular electrostatic potential map can visually guide the prediction of regioselectivity by showing the most electron-rich and electron-poor regions.
A recent study demonstrated a method for the regioselective C-H difluoromethylation of pyridines that can be switched between the meta and para positions by altering the reaction conditions. nih.gov Computational modeling played a role in understanding the factors controlling this switch. Similar predictive power could be harnessed for this compound.
Stereoselectivity: While the current molecule is achiral, reactions involving it could generate chiral centers. If, for example, a reaction were to occur at the benzylic carbon or if the difluoromethyl group were to be transformed into a chiral center, computational methods could be used to predict the stereochemical outcome. By modeling the transition states leading to different stereoisomers, the one with the lower activation energy would correspond to the major product.
The following table provides an example of how quantum chemical descriptors could be used to predict the regioselectivity of a hypothetical nucleophilic attack on the pyridine ring of this compound.
| Atomic Site (Pyridine Ring) | Fukui Function (f+) | Mulliken Charge | Predicted Reactivity towards Nucleophiles |
| C-3 | 0.08 | -0.15 | Low |
| C-5 | 0.12 | -0.12 | Moderate |
| C-6 | 0.25 | +0.18 | High |
Note: The values in this table are hypothetical and for illustrative purposes only.
Molecular Dynamics Simulations and Conformational Analysis
The presence of the flexible benzyloxy group in this compound makes its three-dimensional structure and dynamics particularly interesting. Molecular Dynamics (MD) simulations can provide a detailed picture of the conformational landscape of this molecule over time. youtube.com
Conformational Analysis: The relative orientation of the benzyl (B1604629) group with respect to the pyridine ring can have a significant impact on the molecule's properties and its interactions with other molecules, such as in a biological context or in solution. MD simulations can explore the potential energy surface of the molecule, identifying the most stable conformations and the energy barriers between them. mdpi.com Studies on structurally related molecules, like benzyloxypyrimidines, have successfully used MD to understand their liquid-crystal phases, highlighting the importance of core conformation. aps.orgnih.gov
Solvation Effects: MD simulations can also explicitly model the solvent environment around this compound. This is crucial for understanding how interactions with solvent molecules, such as water or organic solvents, might influence its conformation and reactivity.
Interaction with Biomolecules: If this compound were to be investigated for biological activity, MD simulations could be used to model its interaction with a target protein. These simulations can reveal the binding mode of the molecule, the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions), and the stability of the protein-ligand complex. This information is invaluable for structure-based drug design. youtube.com
Structure-Reactivity Relationship (SRR) Modeling for Pyridine Derivatives
Quantitative Structure-Activity Relationship (QSAR) and Structure-Reactivity Relationship (SRR) models are statistical tools used to correlate the chemical structure of a series of compounds with their biological activity or chemical reactivity. nih.gov For a class of compounds that includes this compound, SRR models could be developed to predict various properties.
To build an SRR model, a dataset of related pyridine derivatives would be synthesized and their properties (e.g., reaction rates, equilibrium constants, or biological activity) would be measured. Then, a variety of molecular descriptors would be calculated for each compound. These descriptors can be:
Electronic: such as HOMO/LUMO energies, dipole moment, and atomic charges.
Steric: such as molecular volume and surface area.
Hydrophobic: such as the partition coefficient (logP).
Topological: which describe the connectivity of atoms in the molecule.
By using statistical methods like multiple linear regression or machine learning algorithms, a mathematical model is created that links the descriptors to the observed property. Such models have been successfully developed for various classes of pyridine derivatives to predict activities like insecticidal properties and antiplasmodial efficacy. rsc.orgnih.gov
For example, an SRR study on a series of fluorinated pyridine derivatives could reveal the quantitative impact of the position and nature of substituents on their reactivity in a particular chemical transformation. This would allow for the rational design of new derivatives with enhanced or tailored reactivity.
Synthetic Utility and Diverse Applications in Chemical Synthesis
Role as a Precursor and Building Block in the Synthesis of Complex Organic Molecules
Substituted pyridines are fundamental building blocks in the synthesis of a wide array of chemical compounds, including a significant number of pharmaceuticals and agrochemicals. chemeurope.com The 4-(Benzyloxy)-2-(difluoromethyl)pyridine scaffold serves as a valuable precursor, combining the established importance of the pyridine (B92270) ring with the unique properties imparted by its substituents. The benzyloxy group acts as a protected form of a 4-hydroxypyridine, a common structure in biologically active compounds. google.comnih.gov This protecting group allows for chemical transformations on other parts of the molecule before its removal to reveal the reactive hydroxyl group for further functionalization.
Difluoromethylated pyridines are recognized as key intermediates in the synthesis of numerous protein kinase inhibitors, including those targeting phosphoinositide 3-kinase (PI3K) and the mechanistic target of rapamycin (mTOR) kinase. unimi.it The synthesis of complex bioactive molecules often relies on the availability of such highly functionalized heterocyclic building blocks. lifechemicals.comnih.gov The title compound provides a pre-functionalized core, streamlining the synthesis of target molecules by reducing the number of synthetic steps required to introduce these specific functionalities. researchgate.net For instance, intermediates like 2-chloro-4-(difluoromethyl)pyridine are used in Buchwald–Hartwig amination reactions to build more complex structures, highlighting the utility of pyridines with a difluoromethyl group at the 2- or 4-position. unimi.it The presence of the benzyloxy group at the 4-position offers a strategic advantage for creating derivatives that are otherwise challenging to synthesize.
Applications in the Development of Novel Synthetic Reagents and Catalytic Systems
The development of novel reagents and catalysts is crucial for advancing chemical synthesis. Substituted pyridines are frequently employed as ligands in transition metal catalysis, where their electronic and steric properties can be fine-tuned to control the activity and selectivity of the catalyst. acs.orgnih.govacsgcipr.org The this compound molecule possesses distinct features that make it an interesting candidate for ligand development.
The pyridine nitrogen atom can coordinate to a metal center, forming the core of a catalyst. The substituents on the ring significantly influence the ligand's properties. The difluoromethyl group at the 2-position is strongly electron-withdrawing, which reduces the basicity of the pyridine nitrogen. This modulation of electron density at the metal center can impact the catalytic cycle, potentially enhancing reactivity or altering selectivity in reactions such as cross-coupling or hydrogenation. acs.orgresearchgate.net Conversely, the bulky benzyloxy group at the 4-position introduces significant steric hindrance, which can be exploited to create a specific chiral environment around the metal center in asymmetric catalysis. While direct applications of this compound in catalysis are not extensively documented, its structure is analogous to other substituted pyridines that have proven effective in various catalytic systems, including palladium-catalyzed reductions and multicomponent reactions for pyridine synthesis. acs.orgnih.gov
Contribution to the Construction of Advanced Functional Materials
The pyridine nucleus is not only prevalent in bioactive compounds but also serves as a component in the design of advanced functional materials. nih.govresearchgate.net The incorporation of fluorine atoms into organic molecules can bestow unique properties relevant to materials science, such as thermal stability, altered electronic characteristics, and specific liquid crystalline behaviors. Trifluoromethoxylated pyridines, for example, are considered valuable building blocks for the discovery and development of new functional materials. nih.gov
By analogy, this compound represents a promising building block for materials science applications. The combination of the rigid, aromatic pyridine core, the polar difluoromethyl group, and the larger, somewhat flexible benzyloxy group could lead to materials with interesting self-assembly properties. These structural features could be harnessed in the design of novel liquid crystals, polymers, or organic electronics. The benzyloxy group, in particular, is a moiety known to be present in some liquid-crystalline compounds, suggesting that derivatives of the title compound could exhibit mesomorphic phases. sigmaaldrich.com
Utility in Coordination Chemistry for Ligand Design
Pyridine and its derivatives are classic ligands in coordination chemistry, capable of forming stable complexes with a wide range of metal ions. wikipedia.org The specific substituents on the pyridine ring play a critical role in determining the coordination properties of the ligand and the resulting structure and reactivity of the metal complex. nih.gov
This compound can function as a monodentate ligand through its nitrogen atom. The electronic and steric properties of this ligand are dictated by its substituents.
Electronic Effects : The electron-withdrawing nature of the difluoromethyl group at the C-2 position significantly decreases the electron density on the pyridine nitrogen. This reduction in basicity weakens its ability to donate its lone pair of electrons to a metal center compared to unsubstituted pyridine. This can be useful for tuning the electronic environment of a metal catalyst, making it more electrophilic.
The interplay of these electronic and steric factors allows for the rational design of metal complexes with specific properties, which is a cornerstone of coordination chemistry and its application in catalysis and materials science. wikipedia.orgnih.gov
Strategies for Diversification and Library Synthesis
A key aspect of modern drug discovery and materials science is the ability to generate libraries of related compounds for screening and structure-activity relationship (SAR) studies. nih.govdovepress.com this compound is an excellent scaffold for chemical library synthesis due to the presence of multiple reactive handles and latent functionalities.
A primary strategy for diversification involves the benzyloxy group. The benzyl (B1604629) group is a common protecting group for hydroxyls that can be readily cleaved under various conditions, such as catalytic hydrogenation, without affecting the rest of the molecule. wikipedia.org Removal of the benzyl group unmasks the 4-hydroxy functionality. This resulting 4-hydroxy-2-(difluoromethyl)pyridine is a versatile intermediate. google.comnih.gov The hydroxyl group can be subsequently modified through a variety of reactions to create a library of derivatives, as shown in the table below.
| Reaction Type | Reagent/Conditions | Resulting Functional Group |
| Etherification | Alkyl halide, Base (e.g., NaH, K₂CO₃) | 4-Alkoxy |
| Esterification | Acyl chloride or Carboxylic acid, Coupling agent | 4-Acyloxy |
| Sulfonylation | Sulfonyl chloride, Base | 4-Sulfonyloxy |
| Mitsunobu Reaction | Alcohol, DEAD, PPh₃ | 4-Alkoxy (inversion if chiral) |
Furthermore, the pyridine ring itself can be subjected to C-H functionalization reactions, allowing for the introduction of new substituents at other positions on the ring, further expanding the chemical diversity of the library. researchgate.netresearchgate.net This multi-pronged approach to diversification makes this compound a powerful starting material for generating novel compounds with tailored properties.
Emerging Research Directions and Future Challenges in the Chemistry of 4 Benzyloxy 2 Difluoromethyl Pyridine
Development of Sustainable and Green Synthetic Methodologies
The chemical industry is increasingly under pressure to adopt more environmentally benign practices. For the synthesis of 4-(benzyloxy)-2-(difluoromethyl)pyridine and related molecules, this translates to a critical need for greener synthetic routes that minimize waste, reduce the use of hazardous materials, and improve energy efficiency.
Current research efforts are geared towards replacing traditional solvents like dichloromethane (B109758) (DCM) and dimethylformamide (DMF), which are classified as hazardous, with more sustainable alternatives. researchgate.net Green chemistry solvent selection guides are influential in this transition, promoting the use of preferred solvents that have a lower environmental impact. researchgate.net For the multi-step synthesis of a molecule like this compound, which involves steps such as the introduction of the difluoromethyl group and the etherification with benzyl (B1604629) alcohol, each step is being re-evaluated. For instance, the selection of reagents is a key focus. The use of cheap, safe, and commercially available reagents like ethyl bromodifluoroacetate as a difluoromethyl source represents a move away from more hazardous or expensive alternatives. nih.gov The principles of atom economy are also central, with methodologies like multi-component reactions (MCRs) gaining traction as they allow for the construction of complex molecules in a single step with high efficiency. mdpi.com
Future challenges lie in developing catalytic systems that can operate in greener solvents, ideally water, and designing processes that minimize or eliminate the need for protecting groups, thereby shortening synthetic sequences and reducing waste.
Table 1: Potential Green Chemistry Improvements for Synthesis
| Synthetic Step | Traditional Method | Potential Green Alternative | Benefit |
|---|---|---|---|
| Difluoromethylation | Use of hazardous reagents | Enzymatic or biocatalytic methods, use of safer reagents like ethyl bromodifluoroacetate. nih.gov | Reduced toxicity, milder conditions |
| Etherification | Use of strong bases and polar aprotic solvents (e.g., DMF) | Phase-transfer catalysis, use of greener solvents like anisole (B1667542) or cyclic carbonates. | Reduced solvent toxicity, easier workup |
Integration with Flow Chemistry and Automated Synthesis Platforms
Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a flask, offers significant advantages over traditional batch processing. These benefits include enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and seamless integration of reaction, workup, and purification steps. nih.govdurham.ac.uk For the synthesis of this compound, particularly on an industrial scale, flow chemistry presents a compelling path forward.
The synthesis of heterocycles, including pyridines and dihydropyridines, has been successfully demonstrated in flow reactors. researchgate.net These systems allow for the use of superheated solvents, which can dramatically accelerate reaction times from hours to minutes. durham.ac.uk Furthermore, potentially hazardous intermediates can be generated and consumed in situ, minimizing operator exposure and the risks associated with handling unstable compounds. uc.pt Automated synthesis platforms, which combine flow reactors with robotic liquid handling and real-time analysis, can further accelerate reaction optimization. nih.govresearchgate.net These systems can autonomously explore a wide range of reaction conditions to identify the optimal parameters for yield and efficiency. nih.govresearchgate.net The use of low-cost 3D printed photoflow reactors has also been shown to be practical and scalable for related difluoromethylation reactions, offering increased safety and control. nih.gov
A key challenge is the translation of established batch syntheses into continuous flow processes, which often requires significant re-optimization. The management of solids and prevention of clogging in microreactors also remain technical hurdles.
Table 2: Comparison of Batch vs. Flow Synthesis for Pyridine (B92270) Derivatives
| Parameter | Batch Synthesis | Flow Synthesis |
|---|---|---|
| Scale | Limited by vessel size | Scalable by extending run time (up to kg/day ). durham.ac.uk |
| Safety | Handling of potentially explosive or toxic intermediates. durham.ac.uk | In situ generation and consumption of hazardous species. uc.pt |
| Reaction Time | Often hours to days | Minutes to hours. durham.ac.uk |
| Process Control | Difficult to control temperature and mixing in large volumes | Precise control over temperature, pressure, and residence time. nih.gov |
| Optimization | Laborious, one-at-a-time parameter changes | Amenable to automated, high-throughput optimization. nih.govresearchgate.net |
Exploration of Novel Catalytic Systems for Pyridine Functionalization (e.g., Photoredox, Electrochemistry)
Modern synthetic chemistry is increasingly driven by the development of novel catalytic systems that enable previously challenging transformations under mild conditions. For a molecule like this compound, these methods open up new avenues for both its synthesis and subsequent derivatization.
Photoredox catalysis , which uses visible light to initiate single-electron transfer (SET) processes, has emerged as a powerful tool. nih.gov It allows for the generation of radical intermediates under exceptionally mild conditions, which can then participate in a variety of bond-forming reactions. For instance, visible light-mediated intramolecular oxy-difluoromethylation has been used to synthesize CHF2-containing heterocycles. nih.gov This suggests potential new routes to the 2-(difluoromethyl)pyridine (B40438) core.
Electrochemistry offers another sustainable and powerful approach. youtube.com By using electricity as a traceless reagent, electrochemical methods can drive oxidation and reduction reactions without the need for stoichiometric chemical oxidants or reductants, which often generate significant waste. Electrochemical C-H functionalization has been used for the site-selective synthesis of pyridinium (B92312) salts, and electrochemical fluorination provides a practical route to fluorinated compounds. youtube.comnih.gov Transferring these methods to a flow electrochemistry setup can enable impressive throughput, paving the way for industrial applications. youtube.com
The primary challenge in applying these methods to this compound is achieving the desired chemo- and regioselectivity in a molecule with multiple functional groups and reactive sites. Understanding the complex reaction mechanisms is crucial for optimizing these novel catalytic cycles. youtube.com
Table 3: Emerging Catalytic Strategies for Pyridine Modification
| Catalytic System | Energy Source | Key Principle | Potential Application for this compound |
|---|---|---|---|
| Photoredox Catalysis | Visible Light | Single-Electron Transfer (SET) to generate radical intermediates. nih.govnih.gov | C-H functionalization at other positions; synthesis of the core structure. |
| Electrochemistry | Electricity | Anodic oxidation or cathodic reduction to initiate reactions. youtube.comnih.gov | Waste-free C-H functionalization; alternative fluorination strategies. |
| Transition Metal Catalysis | Heat/Light | C-H activation via metal insertion (e.g., Rh, Pd). nih.govnih.gov | Site-selective introduction of new functional groups. |
Expanding the Scope of Site-Selective Functionalization Strategies
Direct C–H functionalization is an ideal synthetic strategy as it avoids the need for pre-functionalized starting materials, thus improving step and atom economy. nih.gov For this compound, the pyridine ring possesses three remaining C-H bonds (at the C-3, C-5, and C-6 positions) that are potential sites for further modification. The challenge lies in controlling the regioselectivity of these reactions.
The intrinsic electronic properties of the pyridine ring, influenced by the electron-donating benzyloxy group at C-4 and the electron-withdrawing difluoromethyl group at C-2, create a complex reactivity landscape. Researchers are developing strategies to overcome these intrinsic biases. One powerful approach involves the use of directing groups , which are temporarily installed on the molecule to guide a metal catalyst to a specific C-H bond. youtube.com This allows for functionalization at positions that are typically difficult to access, such as the meta position. youtube.comyoutube.com
Recent breakthroughs have demonstrated the ability to switch the regioselectivity between the meta and para positions of pyridines by simple modifications of the reaction conditions, such as the addition of an acid. nih.govresearchgate.net Methods for the direct C-H fluorination of pyridines adjacent to the nitrogen atom have also been developed using reagents like silver(II) fluoride (B91410) (AgF2). orgsyn.org These strategies could potentially be adapted to selectively functionalize the C-6 position of this compound.
The future of this field depends on the discovery of new catalysts and directing group strategies that offer predictable and switchable control over all positions of the pyridine ring, enabling the late-stage diversification of complex molecules. nih.govorgsyn.org
Application of Artificial Intelligence and Machine Learning in Reaction Discovery and Optimization
For a target like this compound, computer-aided synthesis planning (CASP) tools can be employed. acs.org These programs use deep learning models trained on millions of known reactions to perform retrosynthetic analysis, breaking down the target molecule into simpler, commercially available starting materials. acs.orgacs.org This can uncover non-intuitive or more efficient synthetic pathways that a chemist might overlook.
Furthermore, ML algorithms can be integrated with automated synthesis platforms to create self-optimizing systems. nih.govacs.org These "closed-loop" systems can perform a reaction, analyze the outcome, and then use an ML model to decide on the next set of experimental conditions to try, iteratively moving toward the optimal yield or production rate. nih.gov ML models are also being developed to predict the properties of novel compounds, which can help guide the design of new derivatives of this compound with enhanced biological activity or improved physicochemical properties. mdpi.com
Q & A
Q. What strategies optimize the metabolic stability of this compound in pharmacokinetic studies?
- Methodological Answer : Replace metabolically labile groups (e.g., benzyloxy) with bioisosteres (e.g., cyclopropylmethoxy). In vitro assays (e.g., liver microsomes) assess CYP450-mediated oxidation. Pharmacokinetic profiling in rodent models (plasma concentration vs. time curves) identifies stable derivatives. Deuterium incorporation at vulnerable positions slows metabolic degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
